Bienvenue dans la boutique en ligne BenchChem!

JHU395

Medulloblastoma CNS Penetration MYC-driven cancer

JHU395 (CAS 2079938-92-2) is a novel, orally bioavailable, lipophilic prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). It is designed to circulate inert in plasma, thereby mitigating the dose-limiting systemic toxicities historically associated with its active metabolite, DON.

Molecular Formula C22H29N3O7
Molecular Weight 447.488
CAS No. 2079938-92-2
Cat. No. B608190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJHU395
CAS2079938-92-2
SynonymsJHU395;  JHU 395;  JHU-395
Molecular FormulaC22H29N3O7
Molecular Weight447.488
Structural Identifiers
SMILESO=C(C=[N+]=[N-])CC[C@H](NC(OC(OC(C(C)(C)C)=O)C1=CC=CC=C1)=O)C(OC(C)C)=O
InChIInChI=1S/C22H29N3O7/c1-14(2)30-18(27)17(12-11-16(26)13-24-23)25-21(29)32-19(15-9-7-6-8-10-15)31-20(28)22(3,4)5/h6-10,13-14,17,19H,11-12H2,1-5H3,(H,25,29)/t17-,19?/m0/s1
InChIKeyQQIBFRQTTLIECS-KKFHFHRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement of JHU395 (CAS 2079938-92-2): A Potent and Plasma-Stable Orally Bioavailable DON Prodrug for Targeted Glutamine Antagonism


JHU395 (CAS 2079938-92-2) is a novel, orally bioavailable, lipophilic prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) [1]. It is designed to circulate inert in plasma, thereby mitigating the dose-limiting systemic toxicities historically associated with its active metabolite, DON [2]. The compound achieves its biological effect by permeating target tissues and releasing the active DON moiety intracellularly, where it irreversibly inhibits multiple glutamine-utilizing enzymes, including key glutamine amidotransferases involved in de novo purine and pyrimidine biosynthesis [3].

Critical Procurement Rationale: Why JHU395 Cannot Be Substituted with Unmodified DON or Simple Structural Analogs


Generic substitution with the active warhead 6-diazo-5-oxo-L-norleucine (DON) or other glutamine antagonists is not scientifically viable. Unmodified DON exhibits poor oral bioavailability, rapid plasma clearance, and dose-limiting gastrointestinal and neurological toxicities that led to the termination of its early clinical development [1]. JHU395's prodrug design, incorporating two promoiety groups to enhance lipophilicity and plasma stability, directly addresses these historical liabilities [2]. This structural modification results in a distinct pharmacokinetic profile, including a significantly enhanced tumor-to-plasma exposure ratio and improved central nervous system (CNS) penetrance, which are not properties of the parent compound [3]. Therefore, substituting JHU395 for DON or other glutamine antagonists would lead to fundamentally different and likely inferior experimental outcomes.

Quantitative Differentiation Guide for JHU395: Head-to-Head Data vs. DON and In-Class Comparators


Enhanced CNS Penetration and Cellular Potency in Medulloblastoma Compared to DON

JHU395 exhibits superior cell penetration and potency against MYC-driven medulloblastoma cells compared to its parent compound, DON. The study found that JHU395 killed MYC-driven medulloblastoma at concentrations 450-fold lower than previously reported for DON in comparable non-MYC cell lines, and at significantly lower concentrations than DON in a direct in vitro comparison [1].

Medulloblastoma CNS Penetration MYC-driven cancer

Significantly Improved In Vivo Tumor-to-Plasma Exposure Ratio Over 2-Fold Higher than Baseline

In a murine flank model of Malignant Peripheral Nerve Sheath Tumor (MPNST), oral administration of JHU395 resulted in a tumor-to-plasma exposure ratio of the active DON moiety that was over 2-fold higher than baseline plasma levels [1].

Pharmacokinetics Tumor Targeting MPNST

Enhanced In Vitro Plasma Stability and CNS Delivery Compared to Parent DON

JHU395 exhibits increased metabolic stability in swine and human plasma compared to DON, which is a key factor in its enhanced pharmacokinetic profile. It also shows favorable conversion in brain homogenate, leading to substantially improved CNS delivery in vivo in a swine model when compared to DON .

Metabolic Stability Blood-Brain Barrier Pharmacokinetics

Selective Growth Inhibition in MPNST Cells with Minimal Effect on Normal Schwann Cells

JHU395 demonstrates selective, dose-dependent growth inhibition in human MPNST cells (sNF96.2, IC50 = 4.6 µM) while minimally affecting the growth of immortalized Schwann cells derived from healthy peripheral nerve [1].

Selectivity MPNST Cancer Metabolism

Potent In Vivo Antitumor Activity in MPNST Model Without Observed Toxicity

In a murine flank MPNST model, oral administration of JHU395 (1.2 mg/kg for 5 days or 0.5 mg/kg for 9 days) significantly inhibited tumor growth compared to vehicle controls, with no observed toxicity [1].

In Vivo Efficacy MPNST Therapeutic Index

Optimal Research and Procurement Applications for JHU395: Leveraging its Unique Prodrug Profile


In Vivo Preclinical Studies of Glutamine-Dependent CNS Malignancies

JHU395 is the optimal choice for in vivo studies targeting CNS tumors such as medulloblastoma. Its significantly improved CNS penetration and potency in high-MYC medulloblastoma cell lines [1], coupled with its enhanced tumor-to-plasma exposure, makes it uniquely suited for orthotopic models where effective delivery across the blood-brain barrier is paramount. Researchers should select JHU395 over DON to achieve robust target engagement and antitumor activity without the dose-limiting toxicities of the parent compound.

Investigating Glutamine Metabolism in Malignant Peripheral Nerve Sheath Tumors (MPNST)

JHU395 is the preferred tool compound for probing glutamine addiction in MPNST. Its potent and selective in vitro activity against MPNST cell lines (IC50 = 4.6 µM) [2], combined with its in vivo efficacy in a flank tumor model without observed toxicity [3], provides a validated and well-tolerated chemical probe for both cell-based assays and preclinical animal models. This compound enables researchers to investigate the therapeutic potential of glutamine antagonism in this aggressive sarcoma.

Mechanistic Studies of Glutamine Amidotransferase Inhibition and De Novo Purine Synthesis

For researchers studying the downstream effects of glutamine antagonism on nucleotide biosynthesis, JHU395 serves as a superior tool due to its mechanism of action as a DON prodrug. It effectively inhibits multiple glutamine amidotransferases in the de novo purine synthesis pathway, leading to quantifiable decreases in intermediates like FGAR [4]. Its favorable plasma stability and targeted delivery profile allow for cleaner interpretation of metabolic flux changes in vivo, avoiding confounding systemic effects associated with unmodified DON.

Comparative Pharmacology and Toxicology Studies of Glutamine Antagonist Prodrugs

JHU395 represents a critical reference standard for benchmarking next-generation glutamine antagonist prodrugs. Its well-characterized profile—including a >2-fold tumor-to-plasma exposure ratio [3] and improved CNS delivery over DON —provides a quantitative baseline for evaluating novel prodrug designs. Procurement of JHU395 is essential for any program aiming to develop improved tumor-targeted metabolic therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for JHU395

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.